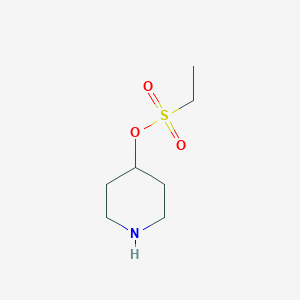
4-Piperidyl ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidyl ethanesulfonate is a chemical compound that features a piperidine ring substituted with an ethanesulfonate group. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals. The ethanesulfonate group adds unique properties to the compound, making it valuable in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-piperidyl ethanesulfonate typically involves the reaction of piperidine with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperidine+Ethanesulfonyl chloride→4-Piperidyl ethanesulfonate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Piperidyl ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidones.
Reduction: The compound can be reduced to form piperidines with different substituents.
Substitution: The ethanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethanesulfonate group.
Major Products Formed:
Oxidation: Piperidones
Reduction: Substituted piperidines
Substitution: Various substituted piperidines depending on the nucleophile used
Applications De Recherche Scientifique
4-Piperidyl ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including analgesics and antipsychotics.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-piperidyl ethanesulfonate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. The ethanesulfonate group can enhance the solubility and stability of the compound, facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
4-Piperidyl ethanesulfonate can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidone: An oxidized form of piperidine.
N-Substituted Piperidines: Piperidines with various substituents on the nitrogen atom.
Uniqueness: The presence of the ethanesulfonate group in this compound imparts unique properties such as increased solubility and reactivity, making it distinct from other piperidine derivatives.
Propriétés
Formule moléculaire |
C7H15NO3S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
piperidin-4-yl ethanesulfonate |
InChI |
InChI=1S/C7H15NO3S/c1-2-12(9,10)11-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3 |
Clé InChI |
MOCRCLNYNCIKJC-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)OC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















